

BAY1163877 (Rogaratinib): A Technical Guide to Target Profile and Kinase Selectivity

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Compound of Interest

Compound Name: **BAY1163877**

Cat. No.: **B1191585**

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Introduction

BAY1163877, also known as Rogaratinib, is a potent and selective, orally bioavailable small molecule inhibitor of Fibroblast Growth Factor Receptors (FGFRs).^[1] Developed as a pan-FGFR inhibitor, it targets FGFRs 1, 2, 3, and 4.^[2] Alterations in the FGFR signaling pathway, including gene amplification, mutations, and rearrangements, are implicated in the pathogenesis of various solid tumors, making FGFRs attractive targets for cancer therapy. This technical guide provides a comprehensive overview of the target profile and kinase selectivity of **BAY1163877**, along with detailed experimental methodologies and visual representations of key cellular pathways and workflows.

Target Profile and Kinase Selectivity

BAY1163877 is designed to be a highly selective inhibitor of the FGFR family. Its primary targets are FGFR1, FGFR2, FGFR3, and FGFR4. The inhibitory activity of **BAY1163877** has been quantified through various biochemical and cellular assays, with reported IC₅₀ (half-maximal inhibitory concentration) and K_d (dissociation constant) values in the nanomolar range, indicating high potency.

Biochemical Activity

The following table summarizes the in vitro inhibitory activity of **BAY1163877** against its primary targets.

Target	IC50 (nM)	Kd (nM)
FGFR1	1.8	1.6
FGFR2	<1	5.0
FGFR3	9.2	7.8
FGFR4	1.2	7.6

Table 1: Biochemical potency of **BAY1163877** against FGFR isoforms. Data sourced from in vitro kinase activity assays.

Kinase Selectivity

The selectivity of **BAY1163877** has been extensively profiled against a broad panel of kinases, demonstrating a high degree of specificity for the FGFR family. A KINOMEscan™ profiling against 468 kinases revealed that at a concentration of 1 μ M, only a small number of non-FGFR kinases showed significant binding. This high selectivity is a critical attribute, as it minimizes off-target effects and potential toxicities.

While the comprehensive KINOMEscan™ data from the primary publication's supplementary information (Table S1) was not directly accessible in the conducted research, the publication indicates that at 1 μ M of Rogaratinib, a limited number of other kinases were inhibited to a significant extent. The following table lists some of the kinases with notable inhibition at 1 μ M of **BAY1163877**, as inferred from available data. A complete list would require access to the specific supplementary file.

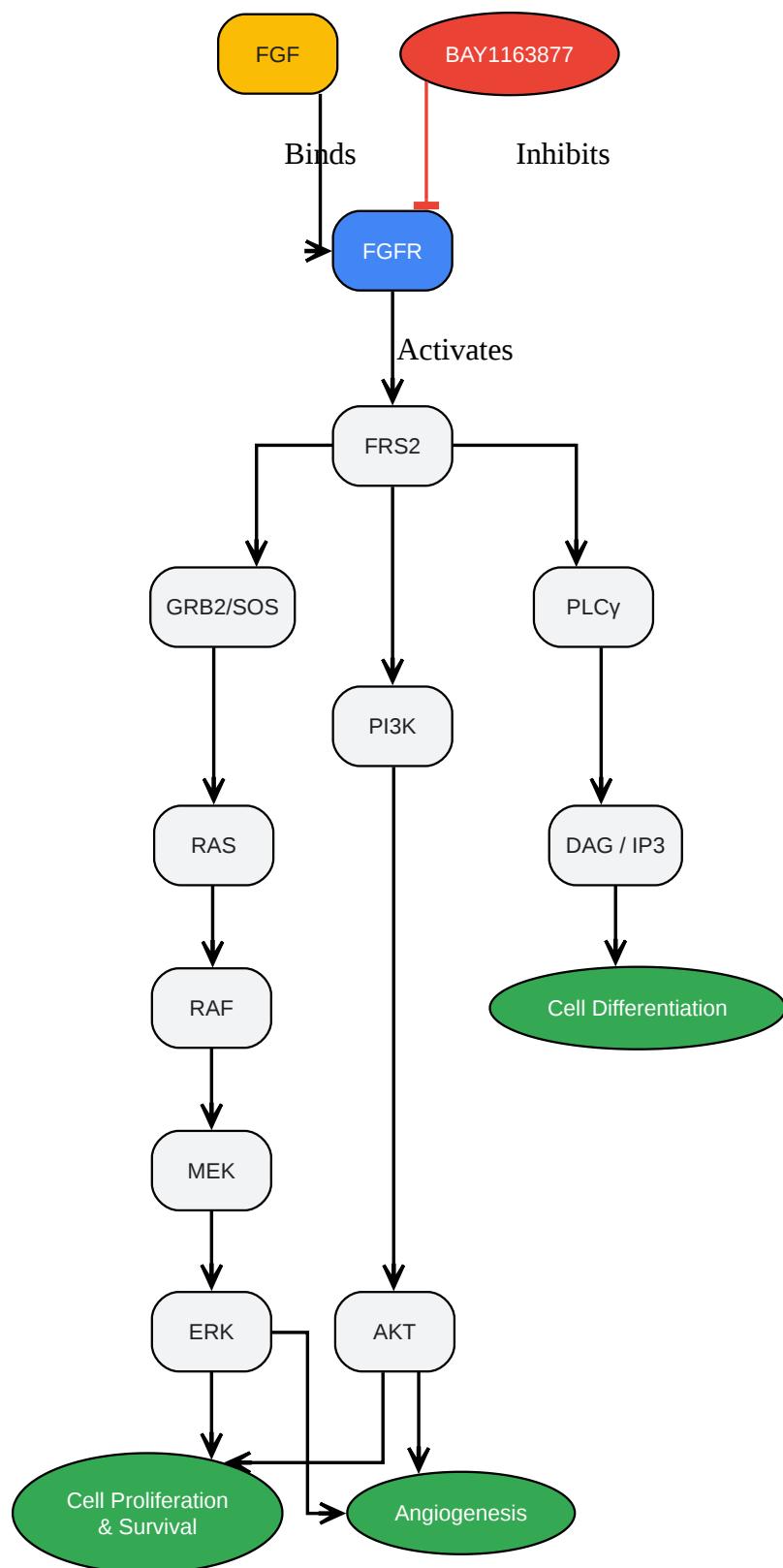
Kinase	Inhibition (%) at 1μM
AAK1	>90
CAMKK2	>90
FLT4 (VEGFR4)	>90
GAK	>90
MAP4K5	>90
MINK1	>90
MST4	>90
STK16	>90
TNK2	>90
DDR1	80-90
EPHB6	80-90
FLT1 (VEGFR1)	80-90
KDR (VEGFR2)	80-90
KIT	80-90
PDGFRB	80-90
RET	80-90
TIE2 (TEK)	80-90
TRKA (NTRK1)	80-90
TRKB (NTRK2)	80-90
TRKC (NTRK3)	80-90

Table 2: Kinase selectivity of **BAY1163877**. This table represents a partial list of kinases with significant inhibition at 1μM, based on available information. For a complete profile, the original supplementary data from the source publication should be consulted.

Signaling Pathway

FGFRs are receptor tyrosine kinases that, upon binding to fibroblast growth factors (FGFs), dimerize and autophosphorylate, initiating a cascade of downstream signaling events. These pathways are crucial for cell proliferation, survival, differentiation, and angiogenesis.

BAY1163877, by inhibiting FGFRs, effectively blocks these downstream signals. The primary signaling pathways affected are the RAS/MAPK, PI3K/AKT, and PLC γ pathways.

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Caption: FGFR Signaling Pathway and Inhibition by **BAY1163877**.

Experimental Protocols

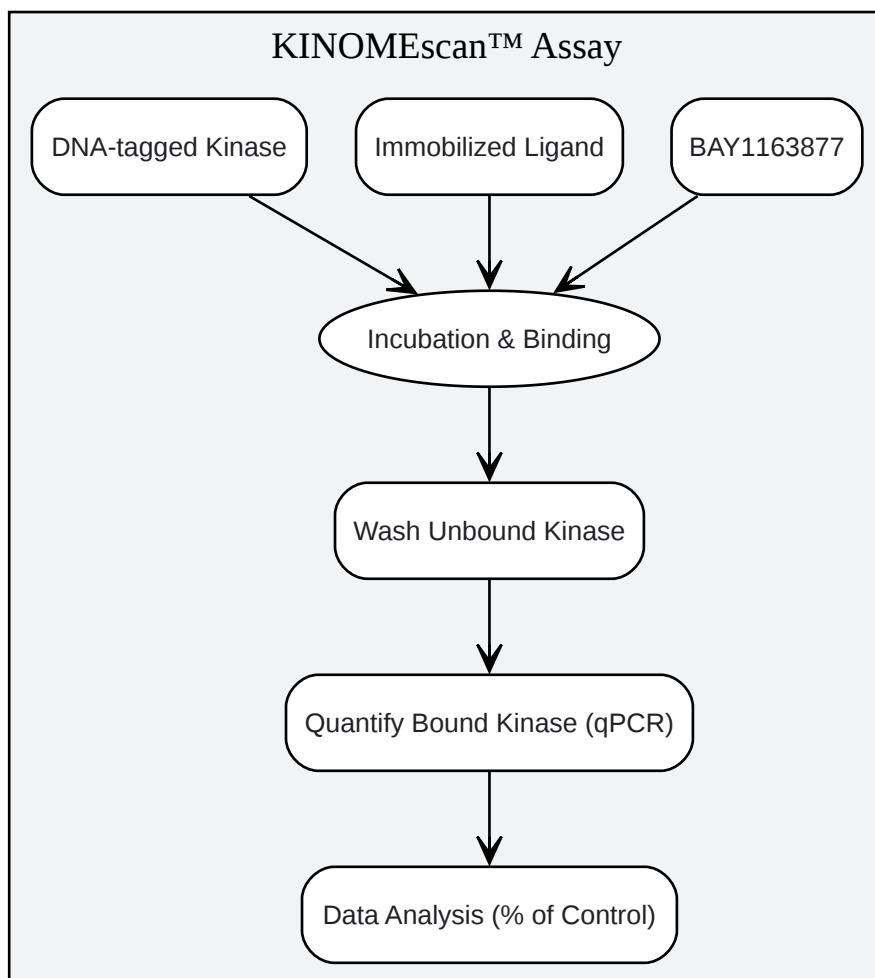
This section details the methodologies for key experiments used to characterize **BAY1163877**.

KINOMEscan™ Kinase Selectivity Profiling

The KINOMEscan™ assay is a competition-based binding assay used to quantitatively measure the interaction of a compound with a large panel of kinases.

Methodology:

- Assay Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase that remains bound to the solid support is measured.
- Procedure:
 - A DNA-tagged kinase is incubated with the test compound (**BAY1163877**) and a proprietary immobilized ligand in a multi-well plate.
 - After an incubation period to allow for binding to reach equilibrium, the unbound kinase is washed away.
 - The amount of DNA-tagged kinase remaining bound to the solid support is quantified using quantitative PCR (qPCR).
 - The results are typically expressed as a percentage of the control (DMSO vehicle) signal, where a lower percentage indicates stronger binding of the test compound.



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Caption: KINOMEscan™ Experimental Workflow.

Cell Proliferation Assay (CellTiter-Glo®)

The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method to determine the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

Methodology:

- Cell Plating: Seed cells in a 96-well, opaque-walled plate at a predetermined density and allow them to adhere overnight.

- Compound Treatment: Treat the cells with a serial dilution of **BAY1163877** (or vehicle control) and incubate for a specified period (e.g., 72 hours).
- Reagent Addition: Equilibrate the plate to room temperature. Add CellTiter-Glo® reagent to each well in a volume equal to the culture medium.
- Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- Measurement: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ATP and, therefore, the number of viable cells.
- Data Analysis: Calculate the IC₅₀ values by plotting the percentage of cell viability against the log concentration of **BAY1163877**.

Western Blotting for ERK Phosphorylation

Western blotting is used to detect the phosphorylation status of key downstream signaling proteins, such as ERK, to confirm the mechanism of action of **BAY1163877**.

Methodology:

- Cell Treatment and Lysis: Culture cells to a suitable confluence, serum-starve overnight, and then treat with various concentrations of **BAY1163877** for a defined period before stimulating with a growth factor like FGF2. Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).
- SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
- Immunoblotting:
 - Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

- Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK) overnight at 4°C.
- Wash the membrane with TBST.
- Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again with TBST.
- Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
- Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the bound antibodies and re-probed with an antibody against total ERK.

Note: Specific antibody concentrations and incubation times should be optimized for each experiment.

Conclusion

BAY1163877 (Rogaratinib) is a potent and highly selective pan-FGFR inhibitor that effectively targets the FGFR signaling pathway. Its well-defined target profile and high kinase selectivity underscore its potential as a therapeutic agent in cancers with aberrant FGFR signaling. The experimental protocols detailed in this guide provide a framework for the further investigation and characterization of **BAY1163877** and other similar kinase inhibitors. The provided visualizations of the signaling pathway and experimental workflows offer a clear and concise understanding of its mechanism of action and the methods used for its evaluation.

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References

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